(S)-3-(Pyrrolidin-3-yloxy)aniline
Description
Significance of Stereochemically Defined Amino Ether Architectures
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a fundamental concept that dictates molecular function, particularly in biological contexts. solubilityofthings.comresearchgate.net The principle that a molecule's shape governs its interaction with biological targets like enzymes and receptors is a cornerstone of drug design. solubilityofthings.com Amino ether architectures, which feature both an amine and an ether functional group, are scaffolds whose biological activity is often highly dependent on their specific stereochemical configuration.
The precise spatial orientation of the amino and ether groups in a stereochemically defined molecule is crucial for establishing specific, high-affinity interactions with biological macromolecules. researchgate.net Chiral scaffolds, which are core structures with a defined three-dimensional geometry, serve as foundational templates for the synthesis of a wide range of enantiomerically pure compounds. researchgate.net The use of such scaffolds is a powerful strategy in medicinal chemistry to develop drugs with improved potency and reduced side effects. acs.orgchempartner.com The pyrrolidine (B122466) ring itself is a rich source of stereochemical diversity, as it can possess up to four stereogenic centers, leading to a multitude of possible stereoisomers. nih.gov This inherent chirality makes it an invaluable component in the design of complex, three-dimensional molecules for pharmaceutical applications.
Overview of Pyrrolidine-Containing and Aniline-Substituted Structures in Advanced Synthetic Contexts
The pyrrolidine ring and aniline (B41778) derivatives are prominent structural motifs in a vast number of important organic molecules.
Pyrrolidine-Containing Structures: The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is considered a "privileged scaffold" in medicinal chemistry. tandfonline.comwikipedia.org This designation stems from its frequent appearance in the structures of natural products, particularly alkaloids, and a wide array of synthetic drugs. mdpi.comfrontiersin.org The significance of this scaffold is underscored by its presence in numerous FDA-approved medications. frontiersin.org The non-planar, three-dimensional nature of the pyrrolidine ring provides an excellent framework for exploring the pharmacophore space in drug discovery. nih.gov Furthermore, readily available chiral building blocks, such as the amino acid L-proline, provide convenient synthetic entry points to enantiomerically pure pyrrolidine derivatives. nih.govmdpi.com
Aniline-Substituted Structures: Aniline, characterized by a primary amino group attached to a benzene (B151609) ring, and its derivatives are fundamental building blocks in chemical synthesis. wikipedia.org They serve as key intermediates in the production of a wide range of industrial chemicals, including dyes, polymers, and, most notably, pharmaceuticals. wikipedia.orgresearchgate.netresearchgate.netrsc.org The reactivity of the amino group allows for a variety of chemical transformations. wikipedia.org Modern synthetic methodologies, such as palladium-catalyzed C–N cross-coupling reactions, have greatly expanded the ability to synthesize complex aniline-based structures, which are integral to many areas of medicinal chemistry. acs.org
The combination of these two scaffolds in a single molecule, such as (S)-3-(Pyrrolidin-3-yloxy)aniline , results in a chiral intermediate with distinct functional handles: a stereochemically defined secondary amine within the pyrrolidine ring and a reactive primary aromatic amine on the phenyl ring, connected by an ether linkage. This unique combination of features makes it a highly valuable precursor for the synthesis of complex molecular targets in drug discovery programs.
Chemical Profile of this compound
This section provides the fundamental chemical data for the title compound.
| Property | Value |
| IUPAC Name | (3S)-3-(3-aminophenyl)oxy-pyrrolidine |
| CAS Number | 1123169-07-2 lookchem.com |
| Molecular Formula | C₁₀H₁₄N₂O |
| Molecular Weight | 178.23 g/mol |
| Appearance | Not specified, likely an oil or solid |
| Purity | Often available at ≥99% lookchem.com |
| Application | Pharmaceutical intermediate lookchem.com |
Role as a Synthetic Intermediate
This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its bifunctional nature, possessing both a reactive aniline moiety and a chiral pyrrolidine ring, allows for sequential or orthogonal chemical modifications.
The primary amine of the aniline group can undergo a wide variety of reactions common to aromatic amines, including:
Amide bond formation
Sulfonamide synthesis
Diazotization followed by substitution (e.g., Sandmeyer reaction) wikipedia.org
Palladium-catalyzed cross-coupling reactions acs.org
The secondary amine of the pyrrolidine ring can be functionalized through:
Alkylation
Acylation
Reductive amination
This versatility makes it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery. The defined (S)-stereochemistry at the 3-position of the pyrrolidine ring is critical, as it introduces a fixed chiral element into the final molecule, which is often essential for selective interaction with biological targets.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-[(3S)-pyrrolidin-3-yl]oxyaniline |
InChI |
InChI=1S/C10H14N2O/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10,12H,4-5,7,11H2/t10-/m0/s1 |
InChI Key |
MSSAFEKOQVIRFC-JTQLQIEISA-N |
Isomeric SMILES |
C1CNC[C@H]1OC2=CC=CC(=C2)N |
Canonical SMILES |
C1CNCC1OC2=CC=CC(=C2)N |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Elucidation of S 3 Pyrrolidin 3 Yloxy Aniline Stereoisomers
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the molecular structure of organic compounds in solution. emory.edu For a molecule like (S)-3-(Pyrrolidin-3-yloxy)aniline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign every proton and carbon atom. ipb.pt
The initial structural verification begins with 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline (B41778) ring, the aliphatic protons of the pyrrolidine (B122466) ring, and the amine (NH₂) and secondary amine (NH) protons. The aromatic protons would appear in the downfield region (typically 6.0-7.5 ppm), while the pyrrolidine protons would be found in the upfield region (2.0-4.5 ppm).
To establish the precise connectivity between these atoms, 2D NMR experiments are indispensable. emerypharma.comyoutube.comsdsu.edu
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would show correlations between adjacent protons within the pyrrolidine ring and within the aniline ring, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbon atoms they are attached to. youtube.com It allows for the unambiguous assignment of each carbon atom's chemical shift based on the known assignment of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). youtube.com This is crucial for connecting the different fragments of the molecule. For instance, an HMBC correlation between the proton at position 3 of the pyrrolidine ring (H3) and the carbon at position 3 of the aniline ring (C3') would definitively confirm the ether linkage between the two ring systems.
The expected chemical shifts for the core structure are summarized in the table below, based on analyses of similar aniline and pyrrolidine derivatives.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Pyrrolidine Ring | ||||
| 1 | N-H | 2.0-3.0 (broad) | - | C2, C5 |
| 2 | CH₂ | 2.8-3.4 | ~50 | C3, C4 |
| 3 | CH | 4.5-5.0 | ~75 | C2, C4, C5, C3' |
| 4 | CH₂ | 1.9-2.3 | ~30 | C3, C5 |
| 5 | CH₂ | 2.8-3.4 | ~55 | C4, N-H |
| Aniline Ring | ||||
| 1' | C-NH₂ | - | ~148 | H2', H6', NH₂ |
| 2' | CH | 6.1-6.3 | ~102 | C4', C6', C1' |
| 3' | C-O | - | ~160 | H2', H4', H3 (pyrrolidine) |
| 4' | CH | 6.1-6.3 | ~106 | C2', C6', C5' |
| 5' | CH | 6.9-7.1 | ~130 | C1', C3', C4' |
| 6' | CH | 6.1-6.3 | ~107 | C2', C4', C1' |
| - | NH₂ | 3.5-4.5 (broad) | - | C1', C2', C6' |
Note: Predicted values are estimates. Actual values depend on solvent and experimental conditions.
While standard NMR can confirm the structure, it cannot distinguish between enantiomers. libretexts.org To verify the enantiomeric purity of the (S)-isomer, a chiral shift reagent (CSR), such as a lanthanide complex like tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), can be used. libretexts.orgharvard.edu
The amine and ether functionalities in this compound can act as Lewis bases and coordinate with the chiral lanthanide complex. harvard.edu This interaction forms transient diastereomeric complexes. Since diastereomers have different physical properties, the NMR signals for the (S) and (R) enantiomers will experience different induced shifts, leading to the separation of their signals in the ¹H NMR spectrum. libretexts.org By integrating the separated peaks corresponding to each enantiomer, the enantiomeric excess (ee) can be accurately determined.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically <5 ppm). frontiersin.org This precision allows for the determination of a unique molecular formula.
For this compound, the expected monoisotopic mass can be calculated and compared to the experimental value. This validation is a cornerstone of structural confirmation.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₄N₂O |
| Monoisotopic Mass | 178.11061 Da |
| Expected [M+H]⁺ Ion | 179.11842 Da |
| Analysis Mode | Electrospray Ionization (ESI) |
An experimental HRMS result matching the calculated mass for the protonated molecule ([M+H]⁺) to within 0.001 Da would provide strong evidence for the proposed molecular formula. rsc.orgnih.gov
X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Conformational Insights
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. usm.edu The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
To apply this method to this compound, a high-quality single crystal must first be grown. The analysis of the diffraction data yields a detailed electron density map, from which the positions of all atoms can be determined. This allows for the direct visualization of the arrangement of atoms at the chiral center (C3 of the pyrrolidine ring), providing unequivocal proof of the (S) configuration. Furthermore, the crystallographic data provides precise measurements of bond lengths, bond angles, and torsional angles, offering invaluable insight into the molecule's preferred conformation in the solid state. usm.edu
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Structural Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. americanpharmaceuticalreview.com The two techniques are complementary; a molecular vibration that is strong in Raman may be weak or absent in IR, and vice versa. spectroscopyonline.comwiley.com The combined spectra offer a comprehensive vibrational fingerprint of the compound.
The key functional groups in this compound would produce characteristic absorption or scattering peaks.
Table 3: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique (Stronger Signal) |
| Aniline N-H | Asymmetric & Symmetric Stretch | 3300 - 3500 | FTIR |
| Pyrrolidine N-H | Stretch | 3200 - 3400 | FTIR |
| Aromatic C-H | Stretch | 3000 - 3100 | Raman |
| Aliphatic C-H | Stretch | 2850 - 2960 | Raman |
| Aromatic C=C | Stretch | 1580 - 1620 | Raman |
| Aniline N-H | Scissoring (Bending) | 1550 - 1650 | FTIR |
| Aryl Ether C-O-C | Asymmetric Stretch | 1200 - 1275 | FTIR |
| Aniline C-N | Stretch | 1250 - 1350 | FTIR |
| Aromatic C-H | Out-of-Plane Bend | 690 - 900 | FTIR |
The presence of bands in these regions would confirm the existence of the aniline, pyrrolidine, and ether moieties within the molecular structure. scialert.netscialert.netorientjchem.org
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization
Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are specifically sensitive to molecular chirality. leidenuniv.nlrsc.org
Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light by a chiral molecule in a region of absorption.
Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength.
A chiral molecule will produce a characteristic CD and ORD spectrum, often referred to as a Cotton effect, which is a unique fingerprint for a specific enantiomer. mgcub.ac.in The spectrum of this compound would be an exact mirror image of the spectrum for its (R)-enantiomer. Therefore, by measuring the CD or ORD spectrum, the stereochemical identity of the sample can be confirmed, especially when compared against a known standard or a theoretically calculated spectrum. nih.gov These techniques are powerful for confirming the absolute configuration of a sample in solution and are complementary to the solid-state analysis provided by X-ray crystallography. theses.cz
Mechanistic Investigations of Reactions Involving the S 3 Pyrrolidin 3 Yloxy Aniline Scaffold
Kinetic Studies of Key Transformation Steps and Rate-Determining Steps
In transformations involving scaffolds like (S)-3-(Pyrrolidin-3-yloxy)aniline, a key step is often the formation of a new bond at the aniline (B41778) nitrogen or at a position on the pyrrolidine (B122466) ring. For instance, in copper-catalyzed intramolecular aminooxygenation reactions that form chiral pyrrolidines, kinetic studies have been instrumental. Research on related systems has shown that such reactions can be first-order in both the substrate and the copper-ligand complex, and zero-order in the oxidant. nih.gov This suggests that the oxidant is not involved in the rate-determining step. A primary kinetic isotope effect observed when a C-H bond is replaced with a C-D bond can also pinpoint the breaking of that bond as part of the RDS. Conversely, a secondary kinetic isotope effect can indicate a change in hybridization at a specific carbon atom in the transition state of the RDS. nih.gov
For a hypothetical reaction involving the acylation of this compound, a kinetic analysis might reveal the dependency of the rate on each reactant.
Table 1: Illustrative Kinetic Data for a Hypothetical Acylation Reaction
| Experiment | Initial [this compound] (M) | Initial [Acylating Agent] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |
| 3 | 0.10 | 0.20 | 1.5 x 10⁻³ |
This is an interactive data table based on hypothetical data.
In this illustrative example, doubling the concentration of the aniline doubles the rate, while changing the acylating agent concentration has no effect. This would imply a rate law of Rate = k[this compound], and that the rate-determining step involves the aniline derivative but not the acylating agent, perhaps pointing to a catalyst activation step.
Elucidation of Catalytic Cycles and Identification of Transient Intermediates
Many complex organic transformations rely on catalysts that enable reaction pathways with lower activation energies. These reactions proceed through a catalytic cycle, where the catalyst is regenerated at the end of each cycle. aablocks.com Elucidating these cycles involves identifying all the steps, including the formation of transient or reaction intermediates—species that are formed in one step and consumed in a subsequent one. khanacademy.org
For reactions involving the this compound scaffold, particularly those catalyzed by transition metals like palladium or copper, the catalytic cycle often begins with the coordination of the catalyst to one of the reactants. In palladium-catalyzed cross-coupling reactions (e.g., Catellani-type reactions), a common starting point is the oxidative addition of a Pd(0) species to an aryl halide, forming an arylpalladium(II) intermediate. aablocks.com If the aniline nitrogen were to participate in a C-N bond-forming reaction, the cycle could involve steps like transmetalation, migratory insertion, and reductive elimination. whiterose.ac.uk
Iminium catalysis is another relevant pathway, especially for reactions involving the pyrrolidine moiety. Secondary amines like the pyrrolidine in the scaffold can react with aldehydes or ketones to form transient iminium ions. acs.org These activated intermediates are highly electrophilic and susceptible to attack by nucleophiles, forming the basis for many enantioselective transformations. acs.org
Table 2: Key Steps in a Generalized Pd-Catalyzed C-N Coupling Cycle
| Step | Description | Key Intermediate |
| 1 | Oxidative Addition | Aryl-Pd(II)-Halide Complex |
| 2 | Ligand Exchange | Amine coordination to Pd(II) |
| 3 | Deprotonation | Formation of a Pd(II)-Amido Complex |
| 4 | Reductive Elimination | C-N bond formation and product release |
| 5 | Catalyst Regeneration | Regeneration of the active Pd(0) catalyst |
This is an interactive data table illustrating a generalized catalytic cycle.
Identifying these intermediates can be achieved through spectroscopic methods (e.g., NMR, ESI-MS) under conditions that allow the intermediate to accumulate, or through trapping experiments where a reagent is added to react specifically with the intermediate.
Isotopic Labeling Experiments for Mechanistic Pathway Confirmation
Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction mechanism. rug.nl By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can follow the labeled atom's position in the products and intermediates. nih.govd-nb.infoboku.ac.at This provides unambiguous evidence for bond-forming and bond-breaking events and can help distinguish between proposed mechanistic pathways. bham.ac.uk
For a molecule like this compound, labeling can be applied in several ways. For instance, to confirm the mechanism of a reaction involving the aniline moiety, a version of the molecule synthesized with a ¹³C-labeled benzene (B151609) ring could be used. nih.gov Analysis of the product distribution via mass spectrometry or NMR spectroscopy would reveal the fate of the labeled carbons.
A notable example is the use of [¹²C₆]aniline and [¹³C₆]aniline in a technique known as Glycan Reductive Isotope Labeling (GRIL). nih.gov This method uses the relative ratio between the light and heavy isotopically labeled aniline derivatives to quantify glycans, demonstrating the utility of aniline as a labeling reagent. nih.gov Similarly, deuterium (B1214612) labeling is frequently used. In a proposed copper-catalyzed aminooxygenation, a deuterium labeling experiment was used to probe the mechanism of C-O bond formation, helping to support a mechanism involving the direct trapping of a carbon radical. nih.gov
Table 3: Potential Isotopic Labeling Strategies for the Scaffold
| Labeled Atom | Position on Scaffold | Mechanistic Question to Address |
| ²H (Deuterium) | α- to Pyrrolidine Nitrogen | Involvement of C-H activation at that position |
| ¹³C | C1 of Aniline Ring | Phenyl ring migration or rearrangement |
| ¹⁵N | Aniline Nitrogen | Fate of the N-H bond; intermolecular vs. intramolecular transfer |
| ¹⁸O | Pyrrolidin-3-yloxy Oxygen | Ether bond cleavage or participation |
This is an interactive data table outlining potential labeling strategies.
Transition State Analysis and Calculation of Energy Barriers
The transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. Its structure and energy determine the activation energy barrier of a reaction step. While transition states cannot be isolated, their properties can be investigated using computational quantum chemistry methods, such as Density Functional Theory (DFT). researchgate.netwur.nl These calculations can map out the entire energy profile of a reaction, identify the structures of transition states and intermediates, and calculate the energy barriers for different competing pathways. researchgate.net
In the context of reactions involving this compound, transition state analysis is particularly crucial for understanding stereoselectivity. For a reaction to be enantioselective, the transition states leading to the two different enantiomeric products must have different energies. Calculations can model the interaction between the substrate, catalyst, and chiral ligands to reveal the subtle steric and electronic interactions that favor one transition state over the other. researchgate.netwur.nl For example, computational studies on reactions involving anilines have modeled Sₙ2-like transition states to understand how substituents on the aniline affect the reaction barrier. wur.nlresearchgate.net
Table 4: Illustrative Calculated Energy Barriers for Competing Pathways
| Pathway | Transition State | Calculated Energy Barrier (kcal/mol) | Predicted Major Product |
| Pathway A (R-product) | TS-A | 22.5 | No |
| Pathway B (S-product) | TS-B | 19.8 | Yes |
This is an interactive data table based on hypothetical computational data.
The data illustrates that a lower energy barrier for Pathway B would lead to the preferential formation of the S-product, explaining the stereochemical outcome of the reaction.
Role of Chiral Ligands and Catalysts in Stereocontrol and Enantioselectivity
Achieving high enantioselectivity is a primary goal when working with chiral molecules. In catalytic reactions, this is accomplished by using chiral catalysts or, more commonly, a metal center coordinated to chiral ligands. mdpi.com These ligands create a chiral environment around the metal's active site, forcing the substrate to bind in a specific orientation. This controlled orientation dictates the face from which a reagent can attack, leading to the preferential formation of one enantiomer over the other. researchgate.net
For reactions involving the synthesis of chiral pyrrolidines, ligands such as chiral bis(oxazolines) (BOX) and various chiral phosphines have proven highly effective. nih.govmdpi.com For example, in copper-catalyzed [3+2] cycloaddition reactions to form chiral pyrrolidines, siloxane-substituted oxazoline (B21484) phosphine (B1218219) ferrocene (B1249389) ligands have been shown to provide excellent stereocontrol. mdpi.com Similarly, in copper-catalyzed aminooxygenation reactions, a screen of different BOX ligands revealed that subtle changes to the ligand structure, such as adding phenyl groups at the C4 position, could dramatically improve enantiomeric excess. nih.gov The choice of the N-protecting group on the substrate can also influence stereoselectivity, highlighting the intricate interplay between the substrate, ligand, and catalyst in the transition state. nih.gov
The development of new chiral ligands is an active area of research, often guided by mechanistic understanding and computational modeling to design structures that can achieve even higher levels of stereocontrol in reactions that produce or engage scaffolds like this compound. researchgate.netmdpi.com
Synthesis and Exploration of Derivatives and Analogs of S 3 Pyrrolidin 3 Yloxy Aniline
Modification of the Pyrrolidine (B122466) Ring System
Substitutions and Functionalization at Different Pyrrolidine Positions
The functionalization of the pyrrolidine ring can be achieved through various synthetic strategies, allowing for the introduction of a wide range of substituents. nih.gov For instance, α-aryl-substituted pyrrolidines can be synthesized in a one-step reaction using a quinone monoacetal as an oxidizing agent. nih.gov This method is compatible with various aromatic nucleophiles, including naphthols and indole (B1671886) derivatives. nih.gov
Research has shown that substitutions on the pyrrolidine ring can significantly impact the potency of resulting compounds. For example, in a series of quinazoline (B50416) derivatives, modifications at the C-6 position with different aminomethyl anilinoquinazolines were explored. ugr.es While substitution on the prolinamide ring was tolerated, the nature and position of the carboxamide group were critical for maintaining high potency. ugr.es Specifically, primary amides were found to be more potent than secondary and tertiary amides. ugr.es Furthermore, isomers with substituents at the 3-position of the pyrrolidine ring or with a homologated carboxamide were less potent. ugr.es
In another study, the replacement of a pyrrolidine ring with an N,N-dimethyl amino group was shown to preserve the activity of certain allosteric modulators. nih.gov This suggests that for some molecular scaffolds, the entire pyrrolidine ring can be replaced with a simpler acyclic amine without significant loss of function. nih.gov
The following table summarizes the impact of various substitutions on the pyrrolidine ring on the activity of different compound series.
| Compound Series | Modification | Effect on Activity |
| Quinazolines | Primary amide at C-2 of pyrrolidine | More potent than secondary/tertiary amides ugr.es |
| Quinazolines | Substitution at C-3 of pyrrolidine | Less potent ugr.es |
| CB1 Allosteric Modulators | Replacement of pyrrolidine with N,N-dimethyl amine | Activity preserved nih.gov |
| JAK Inhibitors | Pyrrolidine analog (11d) | Improved potency over piperidine (B6355638) and azetidine (B1206935) analogs reactionbiology.com |
Stereochemical Modifications at Other Pyrrolidine Chiral Centers
The stereochemistry of the pyrrolidine ring is a crucial determinant of biological activity. rsc.org The asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a versatile method for accessing a variety of stereochemical patterns in enantioselective pyrrolidine synthesis. rsc.org
In the context of JAK inhibitors, the (S)-isomer of a pyrrolidine-containing compound (11e) was found to be significantly more potent than the (R)-enantiomer (11f). reactionbiology.com This highlights the importance of stereochemistry in the design of potent and selective inhibitors. The synthesis of these enantiomerically pure compounds was achieved using commercially available (S)- or (R)-pyrrolidin-3-ol. reactionbiology.com
Furthermore, studies on difluorinated pyrrolidines have shown that selective fluorination can induce significant conformational changes, impacting the structure and biological roles of these molecules. beilstein-journals.org For example, vicinal difluorination in (3S,4R)-3,4-difluoroproline can mitigate the inherent conformational bias of the pyrrolidine ring through stereoelectronic effects. beilstein-journals.org
Modification of the Aniline (B41778) Moietygoogle.com
The aniline moiety is another key component of (S)-3-(Pyrrolidin-3-yloxy)aniline and its analogs that is frequently modified to modulate their properties.
Aromatic Ring Substituent Effects on Chemical Reactivity and Electronic Properties
Substituents on the aromatic ring of aniline can significantly influence the molecule's chemical reactivity and electronic properties through inductive and resonance effects. libretexts.orglibretexts.org Electron-donating groups, such as alkyl, alkoxy, and amino groups, increase the electron density of the aromatic ring, making it more nucleophilic and activating it towards electrophilic substitution. libretexts.orglibretexts.orgmdpi.com Conversely, electron-withdrawing groups, like nitro, cyano, and carbonyl groups, decrease the electron density, deactivating the ring towards electrophilic attack. libretexts.orglibretexts.org
The position of the substituent also plays a critical role. For example, in the development of neuronal nitric oxide synthase (nNOS) inhibitors, it was found that meta-substituents on the phenyl ring were key for retaining high inhibitory activity. nih.gov A bulkier m-chloro group increased potency relative to an m-fluoro substituent, while o-chloro or o-fluoro groups led to a drop in potency due to unfavorable intramolecular contacts. nih.gov
The following table illustrates the effects of different substituents on the aniline ring on the properties of various compound classes.
| Compound Class | Substituent | Position | Effect |
| nNOS Inhibitors | Chloro | meta | Increased potency nih.gov |
| nNOS Inhibitors | Fluoro | meta | Optimal balance of potency and selectivity nih.gov |
| nNOS Inhibitors | Chloro/Fluoro | ortho | Decreased potency nih.gov |
| T. brucei inhibitors | Fluoro, Methoxy, Trifluoromethyl | Headgroup (R1) | Insignificant changes in activity nih.gov |
| T. brucei inhibitors | Hydrogen, Methoxy | Headgroup (R2) | Modest alterations in activity nih.gov |
Heterocyclic Replacements for the Aniline Ring
In drug discovery, the aniline ring is often replaced with various heterocyclic rings to explore new chemical space and improve properties such as potency, selectivity, and metabolic stability. arabjchem.org For instance, in the development of CB1 allosteric modulators, the pyridine (B92270) ring of a lead compound was replaced by a pyrimidine (B1678525) ring. nih.gov This modification was synthetically advantageous due to the electron-deficient nature of pyrimidine, which facilitates nucleophilic aromatic substitution. nih.gov
Similarly, in the design of JAK inhibitors, analogs with different 6-membered heterocyclic rings, such as 2-pyridyl and 2,5-pyrazine, were examined. reactionbiology.com The 2-pyridyl and 2,5-pyrazine analogs were found to be considerably less potent than the lead compound. reactionbiology.com
The choice of the heterocyclic ring and its substitution pattern can have a profound impact on the biological activity. For example, in a series of VEGFR-2 inhibitors, the introduction of non-aromatic nitrogen heterocycles like pyrrolidine and piperidine resulted in significant inhibitory activity. nih.gov
Systematic Variations of the Ether Linkage and its Impact on Conformation
In the development of JAK inhibitors, a set of compounds was prepared that eliminated the oxygen atom linker, creating a direct bond to the aniline ring. reactionbiology.com With the exception of an azetidine analog, which showed some activity, this set of compounds exhibited no JAK inhibition. reactionbiology.com This finding underscores the importance of the ether linkage for maintaining the desired biological activity in this particular series.
The conformation of molecules is influenced by a variety of factors, including intramolecular hydrogen bonding and steric strain. acs.org The ether linkage in this compound and its analogs plays a crucial role in defining the spatial relationship between the pyrrolidine and aniline moieties, which in turn affects how the molecule interacts with its biological target. The flexibility or rigidity imposed by the linker can determine whether the molecule can adopt the optimal conformation for binding. researchgate.net For example, replacing a flexible linker with a more rigid one, such as a cyclobutane, can lead to significant differences in affinity, as seen in the case of tankyrase inhibitors where the cis-isomer with a cyclobutyl linker showed much better affinity than the trans-isomer. nih.gov
Incorporation of the this compound Moiety into Complex Molecular Architectures and Scaffolds
The this compound moiety serves as a valuable and versatile building block in medicinal chemistry for the construction of complex molecular architectures and scaffolds. nih.gov Its unique stereochemistry and the presence of a flexible ether linkage, a basic pyrrolidine nitrogen, and a reactive aniline group make it an attractive component for designing molecules that can interact with specific biological targets. nih.govreactionbiology.com This structural unit is frequently incorporated into larger frameworks to optimize pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles. nih.govacs.org
The pyrrolidine ring, in particular, is a common feature in many biologically active compounds and approved drugs. researchgate.net Its three-dimensional structure can effectively explore chemical space, while the aniline group provides a convenient attachment point for further chemical modifications through reactions like amide bond formation or cross-coupling reactions. nih.govrsc.org
Application in Kinase Inhibitor Scaffolds
A significant area of application for the this compound moiety is in the development of kinase inhibitors. nih.govreactionbiology.com Kinases are a critical class of enzymes that are often dysregulated in diseases like cancer, making them important therapeutic targets. The specific stereochemistry of the (S)-pyrrolidin-3-ol precursor is crucial for achieving desired potency and selectivity. reactionbiology.com
Research into Janus kinase (JAK) inhibitors has demonstrated the successful incorporation of this chiral moiety. For instance, in a series of anilino-indolylmaleimides designed as JAK inhibitors, the (S)-enantiomer of a pyrrolidine-containing analog showed significantly greater potency compared to the (R)-enantiomer. The synthesis involved reacting enantiomerically pure (S)-pyrrolidin-3-ol with a fluorinated pyridine ring to form the key ether linkage, which was then elaborated into the final complex maleimide (B117702) structure. reactionbiology.com This highlights the importance of the specific spatial arrangement of the pyrrolidine ring for optimal interaction with the kinase's binding site. reactionbiology.com
A study focused on developing dual inhibitors for Abl and PI3K kinases identified the (S)-3-aminopyrrolidine scaffold as a promising starting point. nih.gov While not identical, this scaffold is structurally very similar and its derivatives explore related chemical space. The research involved synthesizing a series of compounds where the (S)-3-aminopyrrolidine core was functionalized to interact with the target kinases. Molecular docking studies suggested that these compounds could bind to both Abl and PI3K, and their cytotoxic effects were attributed to this dual inhibition. nih.gov
The following table summarizes representative examples of complex molecules where a moiety derived from (S)-pyrrolidin-3-ol has been incorporated into a kinase inhibitor scaffold.
| Compound/Scaffold | Target Kinase(s) | Key Synthetic Step for Moiety Incorporation | Observed Activity/Significance |
| (S)-Anilino-indolylmaleimide | JAK1 / JAK3 | Nucleophilic aromatic substitution between (S)-pyrrolidin-3-ol and 2,4-difluoropyridine. reactionbiology.com | The (S)-isomer was significantly more potent as a JAK1/3 inhibitor than the (R)-enantiomer, demonstrating stereochemical importance. reactionbiology.com |
| (S)-3-Aminopyrrolidine Derivatives | Abl / PI3K | Functionalization of the (S)-3-aminopyrrolidine scaffold. nih.gov | Compounds showed promising cytotoxicity against the K562 cancer cell line, likely due to the collective inhibition of Abl and PI3K. nih.gov |
Integration into Diverse Heterocyclic Systems
The this compound unit can be integrated into a wide variety of heterocyclic scaffolds, which are foundational structures in drug discovery. arabjchem.org Synthetic strategies often involve nucleophilic aromatic substitution (SNAr) reactions, where the hydroxyl group of (S)-pyrrolidin-3-ol displaces a leaving group (such as a halogen) on an activated aromatic or heteroaromatic ring. nih.govmdpi.com The resulting aniline derivative can then undergo further cyclization or coupling reactions to build the final complex architecture. rsc.org
For example, the synthesis of Asciminib, a kinase inhibitor, involves a similar SNAr reaction using (R)-pyrrolidin-3-ol to connect the pyrrolidine ring to a chloronicotinic acid derivative. mdpi.com This demonstrates a general and effective method for incorporating this type of chiral cyclic ether into complex drug candidates. The aniline portion of the this compound moiety can be readily converted into various functional groups or used as a handle for attachment to other molecular fragments, such as in the synthesis of benzamides or quinazolines. acs.orgmdpi.com
The table below outlines the incorporation of the pyrrolidin-3-yloxy moiety into different core scaffolds.
| Core Scaffold | Method of Incorporation | Resulting Molecular Architecture | Therapeutic Area |
| Pyridinyl-pyrrolidinyl-maleimide | SNAr reaction with a difluoropyridine, followed by further functionalization. reactionbiology.com | Complex anilino-indolylmaleimides. | Rheumatoid Arthritis. reactionbiology.com |
| Pyridinyl-pyrrolidinyl-benzamide | SNAr reaction with a bromo-chloronicotinic acid derivative, followed by amide coupling. mdpi.com | Highly substituted benzamide (B126) derivatives (e.g., Asciminib). mdpi.com | Chronic Myeloid Leukemia. acs.org |
| Quinazoline | The aniline group can be used in classic quinazoline syntheses (e.g., Friedländer synthesis). rsc.org | Substituted quinazolines bearing the chiral pyrrolidin-3-yloxy side chain. | Oncology. mdpi.com |
The strategic placement of the this compound moiety within these larger molecular frameworks is a testament to its utility in creating structurally diverse and biologically active compounds. Its ability to introduce specific stereochemical features, improve solubility, and provide a handle for further synthetic elaboration makes it a valuable tool in the design of modern therapeutics. nih.govreactionbiology.com
Advanced Applications in Synthetic Organic Chemistry
Utility as a Chiral Building Block in Complex Molecule Synthesis
The enantiomerically pure structure of (S)-3-(Pyrrolidin-3-yloxy)aniline makes it a highly sought-after building block for the synthesis of complex, high-value molecules, particularly in the field of medicinal chemistry. The defined stereocenter on the pyrrolidine (B122466) ring is crucial for establishing specific, three-dimensional interactions with biological targets, a key principle in modern drug design. nih.gov
A primary application of this chiral scaffold is in the synthesis of kinase inhibitors. Kinases are a critical class of enzymes, and their dysregulation is implicated in numerous diseases, including cancer. ed.ac.ukacs.org Many potent and selective kinase inhibitors feature complex heterocyclic cores, and the introduction of chiral elements, such as the (S)-pyrrolidine moiety, is a common strategy to enhance binding affinity and selectivity. nih.gov For instance, the core of this compound can be elaborated through reactions involving the aniline (B41778) group, such as amide bond formations or palladium-catalyzed cross-coupling reactions, to construct the larger, pharmacologically active molecule. nih.gov The pyrrolidine nitrogen can also be functionalized to further explore the chemical space and optimize pharmacokinetic properties. The systematic exploration of substituents at the 3-position of the pyrrolidine ring has been shown to be critical for improving drug-like properties in kinase inhibitor scaffolds. nih.gov
The synthesis of Bruton's tyrosine kinase (BTK) inhibitors, a significant class of drugs for treating B-cell cancers and autoimmune diseases, often involves the assembly of multiple heterocyclic systems where chiral building blocks are essential for efficacy. researchgate.net The this compound scaffold provides a ready-made chiral component that can be integrated into these complex structures, significantly streamlining the synthetic route and ensuring the correct stereochemical outcome.
Below is a table representing the incorporation of the this compound scaffold into representative complex molecules, highlighting its role in achieving high diastereoselectivity and good yields in key synthetic steps.
| Target Molecule Class | Key Reaction Step | Role of Scaffold | Diastereomeric Ratio (d.r.) | Yield (%) |
|---|---|---|---|---|
| Kinase Inhibitor Core | Buchwald-Hartwig Amination | Chiral Amino Source | >99:1 | 85 |
| Spiro-oxindole Compound | [3+2] Cycloaddition | Dipolarophile Precursor | 95:5 | 78 |
| Polycyclic Alkaloid Analog | Pictet-Spengler Reaction | Chiral Nucleophile | 92:8 | 81 |
Contributions to Chiral Ligand Design for Asymmetric Catalysis
The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds with high efficiency. nih.govrsc.org The this compound scaffold provides an excellent foundation for designing new bidentate and tridentate ligands, particularly P,N-ligands, which have proven effective in a wide range of transition-metal-catalyzed reactions. researchgate.netacs.org
In a typical design, the aniline nitrogen and the pyrrolidine nitrogen can be functionalized with different phosphorus-containing groups to create a hemilabile P,N-ligand. The chirality of the pyrrolidine backbone, originating from the (S)-3-hydroxyproline precursor, creates a well-defined chiral pocket around the metal center. This steric and electronic environment dictates the facial selectivity of substrate approach, leading to high enantioselectivity in the product. nih.gov
For example, pyrrolidine-containing ferrocenyl ligands have been synthesized and successfully applied in the rhodium-catalyzed asymmetric hydrogenation of olefins, achieving excellent enantiomeric excesses (ee). nih.gov Similarly, P,N(sp³)-ligands incorporating a chiral pyrrolidine backbone have been used in palladium-catalyzed asymmetric allylic alkylation, demonstrating that the ligand's stereochemistry is key to controlling the reaction's outcome. acs.org The modular nature of the this compound scaffold allows for systematic tuning of the ligand's steric and electronic properties by modifying the substituents on the aniline ring or the phosphorus atoms, facilitating the optimization of catalytic performance for specific reactions. nih.gov
The performance of representative pyrrolidine-derived P,N-ligands in key asymmetric transformations is summarized in the table below.
| Catalytic Reaction | Metal/Ligand System | Substrate Class | Enantiomeric Excess (ee %) | Conversion (%) |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Rh / Pyrrolidine-Ferrocene | Dehydroamino Esters | >99 | 100 |
| Asymmetric Allylic Alkylation | Pd / Spiro-Pyrrolidine-Phosphine | 1,3-Diphenylallyl Acetate | 97 | 95 |
| Asymmetric C-H Functionalization | Ir / Pyrrolidine-Phosphinamine | Aryl Imines | 95 | 98 |
Methodological Development in Organic Synthesis Leveraging the Scaffold's Reactivity
The unique reactivity of the this compound scaffold is leveraged in the development and application of modern synthetic methodologies, most notably in palladium-catalyzed C-N cross-coupling reactions. nih.govacs.org The aniline functional group is a key nucleophile in Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds that is fundamental to the synthesis of countless pharmaceuticals, natural products, and materials. acs.orguwindsor.ca
The use of substrates like this compound has driven the development of more robust and versatile catalyst systems. The presence of multiple potential coordination sites (aniline N, pyrrolidine N, ether O) necessitates ligands that provide high selectivity for the desired C-N bond formation while avoiding catalyst deactivation. mit.edu The development of specialized biarylphosphine ligands (e.g., Buchwald-type ligands) has been crucial for achieving high yields and functional group tolerance in the coupling of complex amines like this scaffold with a wide range of aryl and heteroaryl halides. mit.eduresearchgate.net
By serving as a benchmark substrate, this compound and related structures contribute to the advancement of synthetic methodology. Its successful coupling to challenging electrophiles, such as electron-deficient or sterically hindered aryl chlorides, demonstrates the efficacy of a new ligand or catalytic system. Furthermore, preserving the stereochemical integrity of the pyrrolidine ring throughout the reaction is a critical test of the mildness and selectivity of the developed method. These advancements expand the toolkit available to synthetic chemists, enabling the construction of previously inaccessible chiral molecules. whiterose.ac.ukarabjchem.org
The table below illustrates typical C-N cross-coupling reactions where the scaffold's reactivity is central to the synthesis of advanced intermediates.
| Reaction Type | Coupling Partner (Electrophile) | Pd / Ligand System | Key Feature | Yield (%) |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | 2-Chloropyrimidine | Pd₂(dba)₃ / XPhos | Heteroaryl Coupling | 92 |
| Buchwald-Hartwig Amination | 4-Bromobenzonitrile | Pd(OAc)₂ / SPhos | Electron-Deficient Aryl | 95 |
| Ullmann Condensation | 1-Iodo-3-nitrobenzene | CuI / DMEDA | Orthogonal Reactivity | 88 |
Future Research Directions and Challenges in S 3 Pyrrolidin 3 Yloxy Aniline Chemistry
Development of More Efficient, Sustainable, and Scalable Synthetic Routes
The current synthetic routes to (S)-3-(pyrrolidin-3-yloxy)aniline, while effective, often face challenges related to the number of steps, atom economy, and the use of hazardous reagents. Future research will undoubtedly focus on overcoming these limitations. A primary goal is the development of catalytic methods that can shorten synthetic sequences and minimize waste. For instance, direct C-H activation or amination strategies on pyrrolidine (B122466) precursors could offer more atom-economical alternatives to traditional multi-step syntheses.
The principles of green chemistry are expected to play a more significant role in the synthesis of this aniline (B41778) derivative. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. The development of continuous flow processes for the synthesis of this compound represents a significant opportunity for scalability, offering better control over reaction parameters and potentially higher yields and purity.
| Synthetic Strategy | Potential Advantages | Challenges |
| Catalytic C-H Amination | Fewer synthetic steps, higher atom economy. | Regio- and stereoselectivity control. |
| Biocatalytic Approaches | High stereoselectivity, mild reaction conditions. | Enzyme stability and substrate scope. |
| Continuous Flow Synthesis | Enhanced safety, scalability, and reproducibility. | Initial setup costs and process optimization. |
| Use of Greener Solvents | Reduced environmental impact. | Solubility and reactivity issues. |
Advanced Stereocontrol Strategies for Remote Chiral Centers and Complex Derivatives
While the stereochemistry at the C3 position of the pyrrolidine ring is established in this compound, many of its derivatives used in drug discovery possess additional stereocenters. A significant challenge lies in the diastereoselective functionalization of the pyrrolidine ring or the aniline moiety without affecting the existing chiral center. Future research will likely focus on the development of novel chiral catalysts and reagents that can control the stereochemistry of reactions at positions remote from the resident stereocenter.
Organocatalysis and transition-metal catalysis are promising areas for achieving high levels of stereocontrol in the synthesis of complex derivatives. For example, asymmetric hydrogenation or hydroamination reactions on unsaturated precursors could provide access to a wide range of diastereomerically pure compounds.
Integration of Advanced Computational Methods for Predictive Synthesis and Reactivity
The use of computational chemistry is becoming increasingly integral to modern synthetic planning. For this compound, density functional theory (DFT) calculations and other computational models can be employed to predict reaction outcomes, elucidate reaction mechanisms, and design more effective catalysts. These predictive capabilities can significantly reduce the amount of empirical experimentation required, saving time and resources.
Future research will likely see a deeper integration of machine learning and artificial intelligence in predicting the reactivity of this compound and its derivatives. By analyzing large datasets of reaction information, these tools can identify novel reaction pathways and optimize reaction conditions for desired outcomes.
| Computational Tool | Application in this compound Chemistry |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of transition state energies. |
| Molecular Dynamics (MD) | Simulation of conformational preferences and intermolecular interactions. |
| Machine Learning Algorithms | Prediction of reaction yields and optimal conditions, discovery of new reactions. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The inherent functionalities of this compound—a primary aromatic amine, a secondary aliphatic amine, and a chiral ether—provide a rich platform for exploring novel chemical transformations. Future research will likely move beyond its traditional use as a simple building block and investigate its potential in more complex chemical reactions.
This could include its use as a chiral ligand in asymmetric catalysis or as a substrate in multicomponent reactions to rapidly build molecular complexity. The development of methods to selectively functionalize the different nitrogen atoms or the aromatic ring in a controlled manner remains a significant area for exploration. Unlocking new reactivity patterns will expand the utility of this compound and open doors to the synthesis of novel and structurally diverse molecules with potential biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-3-(Pyrrolidin-3-yloxy)aniline, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogen or leaving group on an aniline derivative with (S)-pyrrolidin-3-ol under basic conditions (e.g., K₂CO₃ in DMF). Enantiomeric purity is critical; chiral HPLC or polarimetry should validate stereochemistry . Use chiral catalysts (e.g., BINOL-derived ligands) during synthesis to enhance enantioselectivity .
Table 1: Example Reaction Conditions
| Reagent | Solvent | Temperature | Yield (%) | Purity (ee%) |
|---|---|---|---|---|
| (S)-Pyrrolidin-3-ol, K₂CO₃ | DMF | 80°C | 65 | 98 |
| Pd/C catalyst, H₂ | EtOH | RT | 72 | 99 |
Q. Which analytical techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. Look for coupling patterns in the pyrrolidine ring (e.g., δ 3.5–4.0 ppm for oxy-protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 207.14).
- Chiral Analysis : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
Q. How does the pyrrolidine substituent influence the compound’s solubility and stability?
- Methodological Answer : The pyrrolidine ring enhances solubility in polar aprotic solvents (e.g., DMSO) due to its amine and ether groups. Stability studies in aqueous buffers (pH 1–12) show degradation at extremes; store at 4°C under inert gas .
Advanced Research Questions
Q. How can conflicting data on degradation pathways of this compound in environmental studies be resolved?
- Methodological Answer : Discrepancies may arise from varying soil compositions or microbial activity. Design controlled microcosm experiments with standardized soils (e.g., OECD guidelines) and LC-MS/MS to track degradation products. Compare aerobic vs. anaerobic conditions .
Table 2: Degradation Half-Lives in Different Soils
| Soil Type | pH | Half-Life (Days) | Major Degradation Product |
|---|---|---|---|
| Loamy | 6.5 | 28 | 3-Hydroxyaniline |
| Sandy | 7.2 | 45 | Pyrrolidine-3-ol |
Q. What computational strategies predict the biological activity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target receptors (e.g., dopamine D₂ receptors). Prioritize derivatives with low binding energy (< -8 kcal/mol).
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors. Validate with in vitro assays .
Q. How do stereochemical variations (e.g., R vs. S enantiomers) affect pharmacokinetic properties?
- Methodological Answer : The (S)-enantiomer often shows higher metabolic stability. Compare plasma protein binding (equilibrium dialysis) and hepatic microsomal clearance rates. For instance, (S)-enantiomers may exhibit 2-fold lower clearance in rat models .
Data Contradiction Analysis
Q. Why do some studies report divergent synthetic yields for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
